molecular formula C12H17NO4 B11477465 3-[2-(Furan-2-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one

3-[2-(Furan-2-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one

Cat. No.: B11477465
M. Wt: 239.27 g/mol
InChI Key: PVPDNOGGKCAENK-UHFFFAOYSA-N
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Description

3-[2-(Furan-2-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one is a heterocyclic compound that features a furan ring, an oxazolidinone ring, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Furan-2-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one typically involves the reaction of furan derivatives with oxazolidinone precursors. One common method involves the use of a furan-2-yl ethylamine derivative, which is reacted with a suitable oxazolidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Furan-2-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[2-(Furan-2-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(Furan-2-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the furan and oxazolidinone rings can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Furan-2-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one is unique due to its combination of a furan ring, an oxazolidinone ring, and a hydroxy group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

3-[2-(furan-2-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H17NO4/c1-11(2)12(3,15)13(10(14)17-11)7-6-9-5-4-8-16-9/h4-5,8,15H,6-7H2,1-3H3

InChI Key

PVPDNOGGKCAENK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C(=O)O1)CCC2=CC=CO2)(C)O)C

Origin of Product

United States

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